Lipophilicity (LogP) Differentiation: Meta-Chloro Confers Intermediate Lipophilicity Between Para-Chloro and Des-Chloro Analogs
The target compound 3-(3-chlorobenzyl)azetidin-3-ol exhibits a computed XLogP3 of 1.4, placing it in a distinct lipophilicity window compared to its closest analogs [1]. The para-chloro regioisomer 3-(4-chlorobenzyl)azetidin-3-ol has a reported LogP of 1.55, representing a +0.15 log unit increase in lipophilicity . Conversely, the des-chloro analog 3-benzylazetidin-3-ol has an XLogP of 0.7, a −0.70 log unit decrease [1]. This quantitative ranking (3-benzyl < 3-Cl-benzyl < 4-Cl-benzyl) demonstrates that the meta-chloro substitution provides an intermediate lipophilicity that may offer a balanced permeability–solubility profile distinct from either extreme [2].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 (PubChem computed) |
| Comparator Or Baseline | 3-(4-Chlorobenzyl)azetidin-3-ol: LogP = 1.55 (Fluorochem); 3-Benzylazetidin-3-ol: XLogP = 0.7 (chem960) |
| Quantified Difference | Target vs. 4-Cl isomer: ΔLogP = −0.15; Target vs. des-Cl analog: ΔXLogP = +0.70 |
| Conditions | Computed (XLogP3 algorithm, PubChem 2021.05.07) and vendor-reported (Fluorochem) values |
Why This Matters
A 0.15–0.70 log unit lipophilicity difference can shift predicted membrane permeability, off-target binding, and metabolic clearance in drug discovery programs, making the meta-chloro isomer the preferred choice when intermediate logP is desired.
- [1] PubChem CID 65920470 (target) XLogP3 = 1.4; chem960 for 3-benzylazetidin-3-ol (CAS 1236862-03-5) XLogP = 0.7. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. [Class-level inference: logP shifts of 0.5–1.0 units can significantly alter ADME properties.] View Source
